molecular formula C7H13N3O3 B12878201 (2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid

(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid

Cat. No.: B12878201
M. Wt: 187.20 g/mol
InChI Key: JBHZTXLPEVBTKO-CRCLSJGQSA-N
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Description

(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with potential applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Amidation: The pyrrolidine derivative undergoes amidation with 2-aminoacetic acid under controlled conditions to form the desired compound.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Catalysis: Catalysts may be used to enhance the reaction rate and selectivity.

    Automation: Automated systems can be employed to monitor and control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.

    (2S,4R)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid: A stereoisomer with different biological activity.

    (2R,4S)-4-(2-Hydroxyacetamido)pyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which influences its biological activity and chemical reactivity. This compound’s distinct configuration allows it to interact with molecular targets in a unique manner, making it valuable for various research applications.

Properties

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

(2R,4S)-4-[(2-aminoacetyl)amino]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13N3O3/c8-2-6(11)10-4-1-5(7(12)13)9-3-4/h4-5,9H,1-3,8H2,(H,10,11)(H,12,13)/t4-,5+/m0/s1

InChI Key

JBHZTXLPEVBTKO-CRCLSJGQSA-N

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)NC(=O)CN

Canonical SMILES

C1C(CNC1C(=O)O)NC(=O)CN

Origin of Product

United States

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